Epinine

Descripción general

Descripción

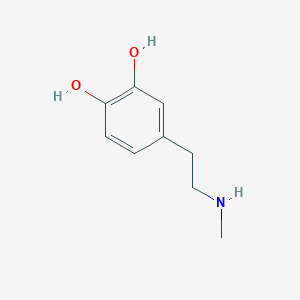

Desoxiepinefrina, también conocida como N-metil dopamina o epinefrina, es un compuesto orgánico y un producto natural que está estructuralmente relacionado con los importantes neurotransmisores dopamina y epinefrina. Pertenece a la familia de las catecolaminas y se encuentra en plantas, insectos y animales. La desoxiepinefrina es significativa como el producto de descomposición metabólica activo del profármaco ibopamina, que se ha utilizado para tratar la insuficiencia cardíaca congestiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La primera síntesis total de desoxiepinefrina fue reportada por Buck, quien la preparó a partir de 3,4-dimetoxi fenetilamina convirtiendo primero esta última a su base de Schiff con benzaldehído, luego N-metilando esto con yoduro de metilo. La hidrólisis del producto resultante fue seguida por la escisión de los éteres metílicos usando ácido yodhídrico para proporcionar desoxiepinefrina . Una síntesis similar, que difiere solo en el uso de sulfato de dimetilo para la N-metilación y HBr para la O-desmetilación, fue publicada por Borgman en 1973 .

Métodos de producción industrial: Los métodos de producción industrial para desoxiepinefrina no están ampliamente documentados. Las rutas sintéticas mencionadas anteriormente se pueden adaptar para la producción a gran escala con modificaciones apropiadas para garantizar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: La desoxiepinefrina experimenta varias reacciones químicas, que incluyen:

Oxidación: La desoxiepinefrina se puede oxidar para formar quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidro.

Sustitución: La desoxiepinefrina puede sufrir reacciones de sustitución, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.

Productos principales:

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Derivados N-alquilo o N-acilo

Aplicaciones Científicas De Investigación

Pharmacological Properties

Epinine is recognized for its action as a non-selective stimulant of dopamine receptors and both alpha and beta adrenergic receptors. Its pharmacological profile includes:

- Dopamine Receptor Stimulation : this compound primarily stimulates D2 receptors, leading to inhibition of noradrenergic neurotransmission. Studies have shown that it is more potent than dopamine at D2, α-, and β2-receptors but weaker at D1 receptors .

- Vasodilatory Effects : Research indicates that this compound has direct vasodilatory effects on human renal arteries through D1 receptor activation, making it relevant in renal pharmacotherapy .

- Cardiovascular Effects : this compound has been studied for its effects on blood pressure and heart rate, showing significant increases at higher doses while reducing prolactin levels at lower doses .

Cardiac Resuscitation

This compound has been investigated for its potential use in cardiac arrest scenarios. A case study involving high-dose this compound administration demonstrated that patients who received doses ranging from 0.12 to 0.22 mg/kg developed perfusing rhythms within five minutes, with systolic blood pressures reaching between 134 and 220 mm Hg . This suggests that this compound could enhance resuscitation efforts beyond standard protocols.

Ophthalmology

In ocular applications, this compound has shown promising results as a mydriatic agent. A study using porcine eyes revealed that this compound produced a more significant mydriatic effect compared to phenylephrine at equivalent concentrations . This positions this compound as a candidate for intraoperative use during cataract surgeries.

Data Table: Summary of this compound's Pharmacological Effects

High-Dose this compound in Cardiac Arrest

A notable case study involved four patients who received high-dose this compound after standard resuscitation methods failed. The rapid restoration of perfusing rhythms suggests potential benefits of higher dosing protocols in critical care settings .

Intracameral Use in Cataract Surgery

In another study focusing on ocular applications, this compound was administered intracamerally to assess its efficacy in inducing mydriasis during cataract surgery. Results indicated a superior mydriatic effect compared to traditional agents, supporting further exploration of this compound in ophthalmic procedures .

Mecanismo De Acción

La desoxiepinefrina ejerce sus efectos actuando como un agente simpaticomimético y vasoconstrictor. Imita la acción de las catecolaminas endógenas al unirse a los receptores adrenérgicos, lo que lleva a un aumento de la frecuencia cardíaca y la presión arterial. Los objetivos moleculares incluyen los receptores adrenérgicos alfa y beta, y las vías involucradas son similares a las de la dopamina y la epinefrina .

Compuestos similares:

Dopamina: Un neurotransmisor involucrado en los mecanismos de recompensa y placer.

Epinefrina: Una hormona y neurotransmisor involucrado en la respuesta de lucha o huida.

Norepinefrina: Un neurotransmisor involucrado en el despertar y la alerta.

Comparación:

Unicidad: La desoxiepinefrina es única en su doble papel como producto natural y compuesto sintético. Es estructuralmente similar a la dopamina y la epinefrina, pero difiere en su perfil farmacológico y vías metabólicas.

Farmacología: Si bien la dopamina y la epinefrina se utilizan principalmente por sus funciones de neurotransmisores, la desoxiepinefrina es significativa como producto metabólico y agente terapéutico para la insuficiencia cardíaca

Comparación Con Compuestos Similares

Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

Comparison:

Uniqueness: Deoxyepinephrine is unique in its dual role as a natural product and a synthetic compound. It is structurally similar to dopamine and epinephrine but differs in its pharmacological profile and metabolic pathways.

Pharmacology: While dopamine and epinephrine are primarily used for their neurotransmitter functions, deoxyepinephrine is significant as a metabolic product and a therapeutic agent for heart failure

Actividad Biológica

Epinine, also known as N-methyldopamine or deoxyepinephrine, is a naturally occurring catecholamine that shares structural similarities with dopamine and epinephrine. It has garnered attention for its pharmacological properties, particularly in the context of cardiovascular health. This article delves into the biological activity of this compound, exploring its mechanisms of action, electrochemical behavior, and implications in clinical applications.

Pharmacological Properties

This compound exhibits a range of biological activities primarily related to its role as a catecholamine. It is involved in the modulation of blood pressure and has been studied for its potential therapeutic effects in conditions such as congestive heart failure. The compound acts on various adrenergic receptors, influencing vascular tone and cardiac output.

The primary mechanism through which this compound exerts its effects involves the stimulation of adrenergic receptors, particularly the D1 and D2 dopamine receptors. This compound's action leads to vasodilation and increased renal blood flow, making it a candidate for managing hypertension and heart failure .

Comparative Activity with Other Catecholamines

Research indicates that this compound has similar effects on blood pressure as other catecholamines like adrenaline. Studies by Easson and Stedman suggest that this compound's activity is comparable to that of d-adrenaline, highlighting its potential as an effective substitute in clinical settings where epinephrine is contraindicated .

Electrochemical Behavior

Recent studies have focused on the electrochemical properties of this compound, which are crucial for its detection and quantification in biological fluids. Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection.

Detection Methods

- Screen-Printed Electrodes (SPE) : The use of graphene oxide/ZIF-67 nanocomposites has shown significant improvement in the electrocatalytic activity for detecting this compound. The limit of detection (LOD) achieved was 2.0 nM, indicating high sensitivity .

- NiCo-MOF/SPGE : Another study reported an LOD of approximately 0.02 μM for this compound using nickel-cobalt metal-organic framework-modified screen-printed graphite electrodes (SPGE). This method demonstrated robust performance even in the presence of interfering substances .

Electrochemical Characteristics

The oxidation peak current of this compound was found to be diffusion-controlled, with optimal scan rates identified for effective measurement. The anodic peak current at modified electrodes was significantly higher than that at unmodified electrodes, underscoring the advantages of using nanocomposite materials for electrochemical sensing .

Case Study: this compound in Heart Failure Management

A clinical investigation highlighted the effectiveness of this compound in patients with congestive heart failure. Administered intravenously, this compound improved cardiac output and renal perfusion without significant adverse effects compared to traditional therapies . This positions this compound as a viable alternative in managing patients who do not respond well to standard catecholamines.

Toxicology and Safety Profile

Although beneficial, caution is warranted due to potential overdose risks associated with this compound administration. Monitoring plasma levels is essential to mitigate adverse effects such as hypertension or tachycardia .

Propiedades

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKZFDYBISXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198205 | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-15-5 | |

| Record name | Epinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylaminoethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.